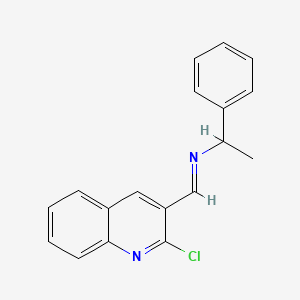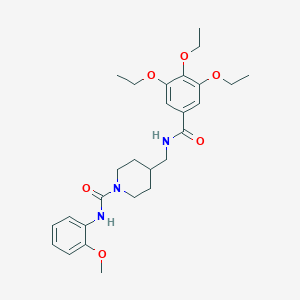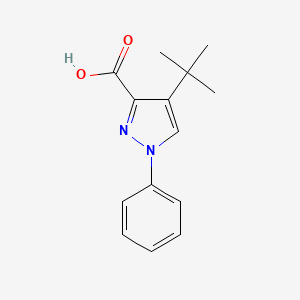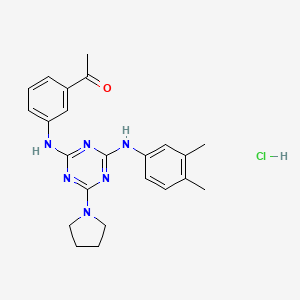
1-(2-chloroquinolin-3-yl)-N-(1-phenylethyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloroquinolin-3-yl)-N-(1-phenylethyl)methanimine is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of quinoline derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(2-chloroquinolin-3-yl)-N-(1-phenylethyl)methanimine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in various metabolic pathways. It has also been shown to interact with DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
1-(2-chloroquinolin-3-yl)-N-(1-phenylethyl)methanimine has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of bacteria and fungi, and to induce apoptosis in cancer cells. It has also been shown to exhibit antioxidant activity, and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-chloroquinolin-3-yl)-N-(1-phenylethyl)methanimine in lab experiments include its ease of synthesis, its broad-spectrum antimicrobial activity, and its potential use as a fluorescent probe. However, the limitations of using this compound include its toxicity, which may limit its use in vivo, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chloroquinolin-3-yl)-N-(1-phenylethyl)methanimine. These include investigating its potential use as a therapeutic agent for the treatment of bacterial and fungal infections, as well as its potential use in cancer therapy. Further research is also needed to elucidate the compound's mechanism of action, and to optimize its pharmacological properties. Additionally, the development of novel synthetic methods for the compound may enable its use in a wider range of applications.
In conclusion, 1-(2-chloroquinolin-3-yl)-N-(1-phenylethyl)methanimine is a chemical compound that has shown promise in various scientific research applications. Its broad-spectrum antimicrobial activity, potential use as a fluorescent probe, and anticancer properties make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of 1-(2-chloroquinolin-3-yl)-N-(1-phenylethyl)methanimine has been achieved using various methods. One such method involves the reaction between 2-chloro-3-formylquinoline and 1-phenylethylamine in the presence of a base. The reaction proceeds via imine formation, followed by reduction to yield the desired product.
Wissenschaftliche Forschungsanwendungen
1-(2-chloroquinolin-3-yl)-N-(1-phenylethyl)methanimine has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
1-(2-chloroquinolin-3-yl)-N-(1-phenylethyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2/c1-13(14-7-3-2-4-8-14)20-12-16-11-15-9-5-6-10-17(15)21-18(16)19/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHSVXHUTPVGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=CC2=CC3=CC=CC=C3N=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroquinolin-3-yl)-N-(1-phenylethyl)methanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2496779.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2496780.png)
![3,4,9-trimethyl-7-(naphthylmethyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]p urine-6,8-dione](/img/structure/B2496782.png)


![3-hexyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2496792.png)

![Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2496795.png)
![4-Chloro-2-[7-methoxy-5-(pyridin-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol](/img/structure/B2496797.png)
![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496798.png)

